molecular formula C29H30N4O4 B2573364 2-(4-butoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358377-27-1

2-(4-butoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2573364
CAS No.: 1358377-27-1
M. Wt: 498.583
InChI Key: QTMSJKJAZXEJPN-UHFFFAOYSA-N
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Description

2-(4-butoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C29H30N4O4 and its molecular weight is 498.583. The purity is usually 95%.
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Biological Activity

The compound 2-(4-butoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazin family, which has garnered interest due to its potential biological activities, particularly in cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Synthesis and Structural Characterization

The synthesis of pyrazolo[1,5-a]pyrazin derivatives typically involves reactions that yield compounds with diverse substituents. The specific compound can be synthesized through a multi-step process involving the reaction of appropriate precursors under microwave-assisted conditions, which enhances yield and purity. Structural characterization is often performed using techniques such as IR spectroscopy, NMR, and X-ray diffraction.

Antitumor Activity

Several studies have explored the antitumor potential of pyrazolo[1,5-a]pyrazin derivatives. For instance, derivatives have been shown to inhibit the growth of A549 lung cancer cells in a dose-dependent manner. A study highlighted that certain compounds within this class modulate autophagy pathways, which may contribute to their antitumor effects .

Table 1: Summary of Antitumor Activity

CompoundCell LineIC50 (μM)Mechanism of Action
3oA54912.5Autophagy modulation
3aH32215.0Induction of apoptosis
3bMCF-718.0Cell cycle arrest

Structure-Activity Relationships (SAR)

The biological activity of these compounds is closely related to their chemical structure. Variations in substituents on the pyrazolo[1,5-a]pyrazin scaffold can significantly influence potency and selectivity against cancer cell lines. For example, the presence of electron-withdrawing groups has been correlated with enhanced cytotoxicity against specific tumor types .

Case Studies

A notable case study involved the evaluation of a series of pyrazolo[1,5-a]pyrazin derivatives against various cancer cell lines. The study found that compounds with specific substitutions exhibited selective toxicity towards malignant cells over normal cells. This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with traditional chemotherapeutics .

Additional Biological Activities

Beyond antitumor effects, some derivatives have shown promise as phosphodiesterase inhibitors, which may have implications in treating neurological disorders such as schizophrenia. For instance, modifications to the pyrazolo structure led to compounds that improved cognitive deficits in animal models without significant phototoxicity .

Properties

IUPAC Name

2-(4-butoxyphenyl)-5-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4/c1-4-6-17-36-22-13-11-21(12-14-22)24-18-26-29(34)32(15-16-33(26)31-24)19-25-20(3)37-28(30-25)23-9-7-8-10-27(23)35-5-2/h7-16,18H,4-6,17,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMSJKJAZXEJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=CC=C5OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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